N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that features a unique combination of adamantane, thiadiazole, and furan moieties. The adamantane structure is known for its stability and rigidity, while the thiadiazole ring is often associated with various biological activities. The furan ring adds aromaticity and potential reactivity to the compound. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of adamantane derivatives with thiadiazole and furan carboxylic acid derivatives. One common method includes the use of adamantanecarboxylic acid as a starting material, which undergoes a series of reactions to introduce the thiadiazole and furan moieties . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into hydrophobic pockets of proteins, while the thiadiazole and furan rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, thiadiazole-containing molecules, and furan-based compounds. Examples include:
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
Uniqueness
What sets N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide apart is its combination of structural elements that confer unique properties. The adamantane moiety provides exceptional stability, the thiadiazole ring offers diverse biological activities, and the furan ring adds aromaticity and potential reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-14(13-2-1-3-22-13)18-16-20-19-15(23-16)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBTBPNDJWWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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